Flufenacet

Description

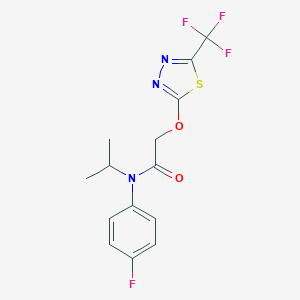

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANUJLZYFUDJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O2S | |

| Record name | Flufenacet | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flufenacet | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032552 | |

| Record name | Flufenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to tan solid; [Merck Index] Light beige powder; [MSDSonline] | |

| Record name | Flufenacet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.312 g/mL | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C) | |

| Record name | Flufenacet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan solid, White solid | |

CAS No. |

142459-58-3 | |

| Record name | Flufenacet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142459-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenacet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142459583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL44PP5145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-79 °C | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flufenacet's Mechanism of Action on Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flufenacet is a widely used oxyacetamide herbicide that provides effective pre-emergence control of annual grasses and some broadleaf weeds.[1] Its primary mechanism of action is the disruption of plant growth and development through the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] This technical guide provides an in-depth examination of the biochemical pathways involved in VLCFA elongation, identifies the specific enzymatic target of this compound, and details the physiological consequences of this inhibition. The guide includes a summary of inhibitory effects, a representative experimental protocol for studying VLCFA inhibition, and detailed diagrams of the key pathways and workflows.

The Role and Synthesis of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with acyl chains of 20 carbons or more.[3] They are fundamental components for plant survival, development, and interaction with the environment.[4][5] VLCFAs are precursors to a variety of essential molecules and structures, including:

-

Cuticular Waxes: These form a protective layer on the leaf surface, preventing water loss and protecting against external stresses.[3][6][7]

-

Suberin: A polymer found in root tissues that is crucial for controlling water and nutrient uptake and forming a barrier against pathogens.[3][6]

-

Sphingolipids: These are essential components of cellular membranes, particularly the plasma membrane, where they are involved in signal transduction, cell division, and differentiation.[3][4][8]

-

Seed Storage Lipids: In some plant species, VLCFAs are stored in triacylglycerols (TAGs) as an energy reserve for germination.[3]

VLCFA synthesis occurs in the endoplasmic reticulum (ER) through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[6][9] This complex extends pre-existing long-chain fatty acids (typically C16 or C18) by adding two-carbon units in a four-step cyclical process.[9]

The four key enzymatic reactions in the VLCFA elongation cycle are:

-

Condensation: A β-ketoacyl-CoA synthase (KCS), also referred to as the condensing enzyme or elongase, catalyzes the first and rate-limiting step. It condenses an acyl-CoA primer with malonyl-CoA.[5][9][10]

-

First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA.[9][10]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9][10]

-

Second Reduction: An enoyl-CoA reductase (ECR) performs the final reduction to yield an acyl-CoA chain that is two carbons longer.[9][10]

This elongated acyl-CoA can then re-enter the cycle for further extension or be used in various metabolic pathways.[6]

Core Mechanism of Action of this compound

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), known for inhibiting VLCFA synthesis.[2][11][12] The herbicidal activity of this compound is a direct result of its interference with the fatty acid elongase (FAE) complex.

Primary Enzymatic Target: VLCFA Condensing Enzyme (KCS)

Biochemical and genetic studies have identified the condensing enzyme, β-ketoacyl-CoA synthase (KCS), as the primary target of this compound and other Group 15 herbicides.[11][12][13] The KCS enzyme is responsible for the initial, rate-limiting condensation step of the elongation cycle and plays a critical role in determining the substrate specificity and the final chain lengths of the VLCFAs produced.[5]

This compound acts as a potent inhibitor of KCS activity.[13] By binding to the condensing enzyme, it blocks the addition of two-carbon units to the growing acyl-CoA chain, leading to a rapid depletion of VLCFAs.[11][13] This inhibition is specific to the plant FAE-type elongases and does not affect the ELO-type elongases found in yeast, fungi, and animals that are involved in sphingolipid synthesis.[11]

Physiological and Phenotypic Consequences

The depletion of VLCFAs due to this compound action leads to a cascade of developmental failures in susceptible plants. Since VLCFAs are essential for cell division, membrane integrity, and the formation of protective barriers, their absence results in severe growth defects.[1]

Observable symptoms in susceptible weeds include:

-

Inhibition of Germination and Emergence: Seedlings often fail to emerge from the soil.[11]

-

Stunted Growth: Both root and shoot growth are strongly inhibited.[2]

-

Organ Fusion: A characteristic phenotype observed in plants treated with this compound is the fusion of organs, such as leaves and flowers. This phenocopies the fiddlehead mutant in Arabidopsis thaliana, which has a defect in a gene encoding a KCS enzyme.[11][14][15] This occurs because the lack of cuticular waxes, which require VLCFAs, leads to improper separation of developing organs.[4][5]

Data on Inhibitory Activity

Quantitative data on the specific IC50 values of this compound against a wide range of individual KCS enzymes is limited in publicly accessible literature. However, studies on heterologously expressed elongases from Arabidopsis thaliana in yeast have provided a clear qualitative picture of the inhibitory spectrum of this compound and other herbicides.

Table 1: Key Enzymes of the VLCFA Elongation Cycle

| Enzyme | Abbreviation | Function in Elongation Cycle |

| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of acyl-CoA and malonyl-CoA. Primary target of this compound. |

| β-ketoacyl-CoA reductase | KCR | Reduces the β-ketoacyl-CoA intermediate. |

| β-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the β-hydroxyacyl-CoA intermediate. |

| Enoyl-CoA reductase | ECR | Reduces the trans-2,3-enoyl-CoA to form the elongated acyl-CoA. |

Table 2: Inhibitory Spectrum of this compound and Other Herbicides on Arabidopsis thaliana VLCFA Elongases

This table summarizes the findings from studies where individual Arabidopsis elongase enzymes were expressed in yeast and tested for inhibition by various herbicides.

| Herbicide | HRAC Group | FAE1 | KCS1 | KCS2 | At1g71160 | At3g06460 | At5g43760 |

| This compound | K3 | Yes | Yes | Yes | Yes | Yes | Yes |

| Cafenstrole | K3 | Yes | Yes | Yes | Yes | Yes | Yes |

| Mefenacet | K3 | Yes | Yes | Yes | Yes | Yes | Yes |

| Fentrazamide | K3 | Yes | Yes | Yes | Yes | Yes | Yes |

| Metazachlor | K3 | Yes | Yes | Yes | No | Yes | Yes |

| Bensulfuron | N | No | No | No | No | No | No |

| Ethofumesate | N | No | No | No | No | No | No |

Source: Data compiled from descriptions in Trenkamp et al. (2004). "Yes" indicates observed inhibition of the expressed elongase activity; "No" indicates a lack of inhibition.[11]

Visualizations of Pathways and Workflows

Diagram 1: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway

Caption: The four-step enzymatic cycle of VLCFA elongation in the ER.

Diagram 2: this compound's Site of Action

References

- 1. The Effect of Foliar and Soil Application of this compound and Prosulfocarb on Italian Ryegrass (Lolium multiflorum L.) Control | MDPI [mdpi.com]

- 2. Black-grass control: How pre-emergence herbicides differ in action | Farm News | Farmers Guardian [farmersguardian.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 10. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 11. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound activity is affected by GST inhibitors in blackgrass (Alopecurus myosuroides) populations with reduced this compound sensitivity and higher expression levels of GSTs | Weed Science | Cambridge Core [cambridge.org]

- 13. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 14. This compound herbicide treatment phenocopies the fiddlehead mutant in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Molecular-Level Understanding of Flufenacet's Herbicidal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a selective oxyacetamide herbicide, is a critical tool in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Its efficacy stems from the targeted inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in plant development. This technical guide provides a comprehensive molecular-level examination of this compound's herbicidal activity, detailing its primary mode of action, the biochemical pathways it disrupts, and the mechanisms of weed resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to further investigate this class of herbicides and develop novel weed management strategies.

Introduction to this compound

This compound is a soil-applied herbicide that is absorbed by the roots and emerging shoots of susceptible plants. It belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which is characterized by the inhibition of VLCFA synthesis.[1][2] This mode of action disrupts cell division and growth in germinating weeds, ultimately preventing their emergence. This compound is particularly effective against problematic grass weeds such as black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.).[1][3]

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target of this compound is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs, which are fatty acids with chain lengths of 20 carbons or more, are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids.[6] These molecules are vital for cell division, membrane integrity, and overall plant development.[7]

The biosynthesis of VLCFAs occurs through a four-step elongation cycle catalyzed by a membrane-bound enzyme system in the endoplasmic reticulum.[6][8] The key rate-limiting enzyme in this process is the VLCFA elongase, also known as 3-ketoacyl-CoA synthase (KCS).[6] this compound specifically inhibits the activity of these elongase enzymes.[4][5] By blocking this critical step, this compound prevents the formation of VLCFAs, leading to a cascade of downstream effects that result in seedling growth inhibition and death.[9][10]

Quantitative Analysis of VLCFA Elongase Inhibition

The inhibitory activity of this compound against VLCFA elongases has been quantified using heterologous expression systems. Studies on Arabidopsis thaliana elongases expressed in yeast have provided pI50 values, which represent the negative logarithm of the inhibitor concentration required for 50% inhibition.

| Elongase Isoform (from Arabidopsis thaliana) | Herbicide | pI50 [-log(M)] |

| FAE1 | This compound | 7.0 |

| At5g43760 | This compound | Not specified |

| FAE1 | Cafenstrole | Not specified |

| At5g43760 | Cafenstrole | Not specified |

| FAE1 | Allidochlor | Not specified |

| At5g43760 | Allidochlor | Not specified |

Data sourced from Trenkamp et al. (2004).[6]

Signaling Pathway Disruption

The inhibition of VLCFA elongases by this compound sets off a chain of events that disrupts normal plant growth and development. The depletion of VLCFAs has wide-ranging consequences due to their integral roles in cellular structure and signaling.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in grass weeds is enhanced metabolism, rather than target-site mutations.[1] This metabolic resistance is primarily mediated by the overexpression of Glutathione (B108866) S-Transferases (GSTs).[11][12] GSTs are a large family of enzymes that detoxify xenobiotics, including herbicides, by conjugating them with the endogenous antioxidant glutathione.[11][12]

In this compound-resistant populations of Lolium spp. and Alopecurus myosuroides, specific tau (GSTU) and phi (GSTF) class GSTs have been shown to be upregulated.[13] These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic.[11][14] The resulting glutathione conjugate is then further metabolized and sequestered within the plant cell, preventing the herbicide from reaching its target VLCFA elongase enzymes.[14][15]

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted from methodologies used to study the inhibition of plant VLCFA elongases by herbicides.[6]

Objective: To determine the inhibitory potential (e.g., IC50 or pI50) of this compound on specific VLCFA elongase isoforms.

Materials:

-

Yeast expression system (Saccharomyces cerevisiae)

-

Expression vector (e.g., pYES2) containing the coding sequence of the target plant VLCFA elongase

-

Yeast transformation and cultivation media

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reagents for fatty acid methyl ester (FAME) derivatization

Methodology:

-

Heterologous Expression: The coding sequence of the plant VLCFA elongase of interest is cloned into a yeast expression vector.[6] The vector is then transformed into a suitable yeast strain.[6]

-

Yeast Cultivation and Induction: Transformed yeast cells are grown in appropriate selection media.[6] Protein expression is induced according to the specific vector's requirements.[6]

-

Herbicide Treatment: The yeast cultures are treated with a range of this compound concentrations. A control group with no herbicide treatment is also included.

-

Fatty Acid Analysis: After a defined incubation period, the yeast cells are harvested, and their total fatty acids are extracted. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[6]

-

Data Analysis: The GC-MS data is analyzed to determine the relative amounts of different VLCFA species. The inhibition of elongase activity is calculated by comparing the VLCFA profiles of the treated samples to the control. Dose-response curves are generated to determine the pI50 or IC50 value.[6]

Glutathione S-Transferase (GST) Activity Assay

This protocol is a general method for measuring GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[4][11][16]

Objective: To measure the total GST activity in plant extracts and compare the activity between susceptible and resistant biotypes.

Materials:

-

Plant tissue (from susceptible and resistant biotypes)

-

Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Methodology:

-

Protein Extraction: Plant tissue is homogenized in a suitable extraction buffer on ice. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude protein extract is collected.

-

Reaction Setup: A reaction mixture containing buffer, GSH, and CDNB is prepared in a cuvette or microplate well.

-

Enzyme Reaction: The reaction is initiated by adding the plant protein extract to the reaction mixture.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time.[4][16] This increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate, which absorbs light at this wavelength.[11]

-

Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per milligram of protein.

Conclusion

This compound's herbicidal activity is a direct consequence of its potent and specific inhibition of very-long-chain fatty acid elongases. This targeted disruption of a fundamental plant biosynthetic pathway leads to the effective control of susceptible grass weeds. The emergence of resistance, primarily through enhanced metabolic detoxification by Glutathione S-Transferases, underscores the importance of understanding these molecular mechanisms for the development of sustainable weed management strategies. The experimental protocols and data presented in this guide provide a foundation for further research into this compound's mode of action and the evolution of herbicide resistance. A continued focus on the molecular interactions between herbicides, their target enzymes, and the metabolic machinery of plants will be crucial for the future of weed science and the development of next-generation herbicidal technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced metabolism causes reduced this compound sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The very long-chain fatty acid elongase FgElo2 governs tebuconazole sensitivity and virulence in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 11. alpco.com [alpco.com]

- 12. 3hbiomedical.com [3hbiomedical.com]

- 13. Recombinant glutathione transferases from this compound-resistant black-grass (Alopecurus myosuroides Huds.) form different this compound metabolites and differ in their interaction with pre- and post-emergence herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

Flufenacet chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and physical properties of Flufenacet, a widely used oxyacetanilide herbicide. The information is presented to meet the needs of researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Structure and Identification

This compound is chemically known as N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide.[1][2][3] It is also referred to by other names such as Fluthiamide and Thiafluamide.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide[1][2][3] |

| CAS Number | 142459-58-3[1][2] |

| SMILES | CC(C)N(c1ccc(cc1)F)C(=O)COc2nnc(s2)C(F)(F)F[1][2] |

| Molecular Formula | C14H13F4N3O2S[1][5][6][7] |

| InChI Key | IANUJLZYFUDJIH-UHFFFAOYSA-N[1][2][3] |

Below is a two-dimensional diagram of the chemical structure of this compound generated using the DOT language.

Physical and Chemical Properties

This compound is a white to tan solid with a mercaptan-like odor.[2][5] It is stable under normal warehouse temperatures.[2] A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 363.33 g/mol [1][2][4][5][6][7][8] |

| Melting Point | 76-79 °C[2][8] |

| Boiling Point | Decomposes before boiling[2][9] |

| Density | 1.45 g/cm³ at 20°C[9] |

| Vapor Pressure | 9 x 10⁻² mPa at 20°C |

| Water Solubility | 56 mg/L at 25°C (pH 4 and 7), 54 mg/L at 25°C (pH 9)[5] |

| Log P (Octanol-Water Partition Coefficient) | 3.2 at 24°C[5] |

| pKa (Dissociation Constant) | Not applicable, does not dissociate[5][9] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not exhaustively available in the public domain, standard methodologies are employed for such characterizations.

-

Melting Point: The melting point is typically determined using a capillary melting point apparatus, where a small, powdered sample is heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Solubility: Water solubility is generally measured using the shake-flask method. An excess amount of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

-

Vapor Pressure: Vapor pressure can be determined by methods such as gas saturation or effusion methods. These techniques measure the pressure exerted by the vapor of the solid in equilibrium with the solid phase at a given temperature.

-

Octanol-Water Partition Coefficient (Log P): The Log P value is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water and shaken until equilibrium is achieved. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Synthesis and Mode of Action

This compound is synthesized through a multi-step chemical process.[9] A key step involves the reaction of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 2-hydroxy-[N-(4-fluorophenyl)-N-isopropyl]acetamide in the presence of a base.[1]

As a herbicide, this compound's mode of action is the inhibition of very long-chain fatty acid synthesis, which is crucial for seed germination.[1]

The following DOT script illustrates a simplified logical flow of this compound's synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound | 142459-58-3 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. achemtek.com [achemtek.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound Analytical Standard, High Purity Herbicide at Best Price [nacchemical.com]

- 9. This compound (Ref: FOE 5043) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Synthesis of Flufenacet and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective herbicide belonging to the oxyacetamide class of compounds, primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, a critical process for seed germination.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound and its analogs, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to aid researchers and professionals in the field of agrochemical development.

Core Synthesis Strategy

The synthesis of this compound generally involves the condensation of two key intermediates: an N-substituted aniline (B41778) derivative and a functionalized thiadiazole moiety. Two principal routes have been established, primarily differing in the nature of the leaving group on the thiadiazole reactant.

Route 1: Nucleophilic substitution of 2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.[2][3] Route 2: Nucleophilic substitution of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (B1601754) with N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.[1]

Route 1 is often preferred in industrial applications due to potentially higher yields and fewer by-products.[4]

Synthesis of Key Intermediates

Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide

This intermediate is synthesized in a multi-step process starting from 1-fluoro-4-nitrobenzene.[2] The general sequence involves the reduction of the nitro group, N-isopropylation, N-acylation with a protected hydroxyacetyl group, and subsequent deprotection. A representative synthetic scheme is outlined below.

References

- 1. CN105646397A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 3. This compound | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106866579A - The synthetic method of herbicide this compound thiadiazoles intermediate - Google Patents [patents.google.com]

Flufenacet's Inhibition of Cell Division: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a selective oxyacetamide herbicide, effectively controls annual grasses and some broadleaf weeds through the disruption of cell division in meristematic tissues.[1] This technical guide provides an in-depth analysis of the molecular mode of action by which this compound inhibits cell division. The primary mechanism involves the potent and specific inhibition of very-long-chain fatty acid (VLCFA) elongases, a critical enzymatic complex for the synthesis of fatty acids with chain lengths greater than 18 carbons.[2][3] This inhibition leads to a depletion of essential VLCFAs, which are integral components of various cellular structures, including sphingolipids and waxes. The disruption of VLCFA homeostasis, particularly within sphingolipid metabolism, triggers a cascade of downstream effects, ultimately leading to aberrant cell plate formation during cytokinesis and a subsequent arrest of the cell cycle. This guide summarizes the key signaling pathways, presents quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.

Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target of this compound is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs).[2][3][4] VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex, with the key condensing enzyme being the 3-ketoacyl-CoA synthase (KCS), also known as VLCFA elongase (VLCFAE).[3] this compound acts as a potent inhibitor of this elongase activity.[3][5]

This targeted inhibition is substantiated by the observation that this compound treatment in Arabidopsis thaliana phenocopies the fiddlehead mutant, which is characterized by a mutation in a putative VLCFA elongase gene.[6][7] This results in fused organs, a hallmark of disrupted cuticle and cell layer separation, processes heavily reliant on VLCFAs.[6]

Signaling Pathway from VLCFA Inhibition to Cell Division Arrest

The inhibition of VLCFA synthesis by this compound initiates a cascade of cellular events that culminate in the cessation of cell division. While the complete signaling pathway is still under investigation, current evidence points to the disruption of sphingolipid metabolism as a critical downstream consequence.

VLCFAs are essential precursors for the synthesis of complex sphingolipids, such as ceramides (B1148491) and glucosylceramides.[8][9] These lipids are not only structural components of cellular membranes but also act as critical signaling molecules involved in a myriad of cellular processes, including vesicle trafficking, programmed cell death (PCD), and cell cycle regulation.[6][8][10]

The proposed signaling cascade is as follows:

-

This compound inhibits VLCFA elongases.

-

This leads to a depletion of VLCFAs (C20 and longer).

-

The reduced availability of VLCFAs disrupts the synthesis of VLCFA-containing sphingolipids. This alters the balance of different sphingolipid species, potentially leading to an accumulation of long-chain base (LCB) precursors or ceramides with shorter acyl chains.[11]

-

Altered sphingolipid composition affects membrane properties and signaling. Sphingolipids are key components of membrane microdomains (lipid rafts) that are crucial for the proper localization and function of membrane-associated proteins, including those involved in signal transduction and transport.[12]

-

Vesicle trafficking and cell plate formation are impaired. Proper cytokinesis in plant cells requires the formation of a cell plate, a process that is highly dependent on the targeted delivery of vesicles to the division plane.[13] VLCFA-containing sphingolipids are essential for the dynamics of endomembranes and vesicle trafficking.[13] Inhibition of VLCFA synthesis by this compound has been shown to delay cell plate expansion and cause aggregation of key cell plate markers like KNOLLE and Rab-A2a.[13]

-

Cell cycle progression is arrested. The failure to complete cytokinesis due to a defective cell plate leads to an arrest of the cell cycle. While the precise checkpoint is not definitively established for this compound, studies on the related herbicide mefenacet (B1676149) suggest an inhibition of mitotic entry, indicating a potential arrest in the G1, S, or G2 phase.[11]

Quantitative Data

Inhibition of VLCFA Elongase Activity by this compound

The following table summarizes the dose-response of this compound on the activity of the Arabidopsis thaliana VLCFA elongase FAE1, heterologously expressed in yeast. The data is derived from gas chromatography analysis of C24 fatty acid production.[5]

| This compound Concentration (M) | FAE1 Elongase Activity (% of Control) |

| 0 | 100 |

| 1 x 10-7 | ~50 |

| 1 x 10-6 | ~10 |

| 1 x 10-5 | 0 |

Data is estimated from the dose-response curve presented in Trenkamp et al. (2004).[5]

Effects of Mefenacet (a related oxyacetamide) on Cell Division and Growth

The following data for mefenacet, an herbicide with a similar mode of action to this compound, provides context for the physiological effects of VLCFA synthesis inhibition.[11]

| Treatment | Organism/Tissue | Parameter | Inhibition (%) |

| 6-7 µM Mefenacet | Chlamydomonas | Cell Division | 100 |

| 6-7 µM Mefenacet | Chlamydomonas | Cell Enlargement | 18 |

| 10 µM Mefenacet | Oat (Avena sativa) Roots | Root Growth Rate | 90 |

| 10 µM Mefenacet | Oat (Avena sativa) Coleoptile | Cell Enlargement | 25 |

| 10 µM Mefenacet | Oat (Avena sativa) Roots | Cell Division | 54 |

Experimental Protocols

Assay for VLCFA Elongase Activity using Heterologous Expression in Yeast

This protocol is adapted from the methodology described by Trenkamp et al. (2004) and is suitable for assessing the inhibitory effect of compounds like this compound on specific VLCFA elongases.[3]

Objective: To express a plant VLCFA elongase in Saccharomyces cerevisiae and quantify the production of VLCFAs in the presence and absence of an inhibitor.

Materials:

-

S. cerevisiae expression vector (e.g., pYES2)

-

S. cerevisiae strain (e.g., INVSc1)

-

cDNA of the target VLCFA elongase (e.g., AtFAE1)

-

Yeast transformation kit

-

Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose or 2% galactose

-

This compound stock solution in DMSO

-

Internal standard (e.g., pentadecanoic acid, C15:0)

-

Methanol/HCl (5%)

-

Gas chromatograph-mass spectrometer (GC-MS)

Workflow Diagram:

Procedure:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length cDNA of the target VLCFA elongase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Transform the resulting plasmid into a suitable S. cerevisiae strain using a standard lithium acetate (B1210297) method.

-

Select positive transformants on SC-Ura plates with 2% glucose.

-

-

Yeast Culture and Induction:

-

Inoculate a single colony into liquid SC-Ura medium with 2% glucose and grow overnight.

-

Inoculate a fresh SC-Ura medium containing 2% galactose with the overnight culture to an OD600 of ~0.4 to induce protein expression.

-

-

Inhibitor Treatment:

-

To the induced cultures, add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 10-8 M, 10-7 M, 10-6 M, 10-5 M). Include a DMSO-only control.

-

Incubate the cultures for a further 24-48 hours.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with water.

-

Add a known amount of internal standard (e.g., C15:0) to the pellet.

-

Transmethylate the fatty acids by incubating the cells in 5% methanolic HCl at 80°C for 1 hour.

-

Extract the FAMEs with hexane.

-

-

GC-MS Analysis:

-

Analyze the hexane phase containing the FAMEs by GC-MS.

-

Identify the different fatty acid peaks based on their retention times and mass spectra compared to known standards.

-

Quantify the peak area of the VLCFAs of interest (e.g., C20, C22, C24) and normalize to the peak area of the internal standard.

-

Plant Cell Cycle Analysis by Flow Cytometry

This protocol provides a general framework for analyzing the effect of herbicide treatment on the cell cycle of plant root tip cells.

Objective: To quantify the proportion of cells in G1, S, and G2/M phases of the cell cycle in root tips following this compound treatment.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, oat)

-

This compound solution

-

Chopping buffer (e.g., Galbraith's buffer)

-

Propidium iodide (PI) staining solution with RNase A

-

Nylon filter (e.g., 40 µm)

-

Flow cytometer

Workflow Diagram:

Procedure:

-

Plant Growth and Treatment:

-

Germinate seeds and grow seedlings hydroponically or on agar (B569324) plates.

-

Treat the seedlings with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include an untreated control.

-

-

Nuclei Isolation:

-

Excise the root tips (approximately 1 cm) from both treated and control seedlings.

-

Place the root tips in a petri dish on ice with 1 ml of ice-cold chopping buffer.

-

Finely chop the tissue with a sharp razor blade for 2-3 minutes.

-

Filter the homogenate through a 40 µm nylon mesh into a flow cytometry tube.

-

-

DNA Staining:

-

Add the PI/RNase A staining solution to the filtered nuclei suspension.

-

Incubate on ice in the dark for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).

-

Collect the fluorescence data for at least 10,000 nuclei per sample.

-

Generate a histogram of DNA content (fluorescence intensity).

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of nuclei in the G1 (2C DNA content), S, and G2/M (4C DNA content) phases.

-

Conclusion

This compound's mode of action as a cell division inhibitor is rooted in its specific and potent inhibition of very-long-chain fatty acid elongases. This primary action disrupts the synthesis of essential VLCFAs, leading to a cascade of downstream effects, most notably the impairment of sphingolipid metabolism. The resulting alterations in membrane composition and dynamics critically affect vesicle trafficking and prevent the proper formation of the cell plate during cytokinesis, ultimately causing an arrest of the cell cycle and inhibiting plant growth. The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals in drug development to understand and further investigate the intricate molecular mechanisms of this compound and other VLCFA synthesis inhibitors. Further research to pinpoint the specific sphingolipid species involved and their direct interactions with cell cycle regulatory proteins will provide a more complete picture of this important herbicidal mode of action.

References

- 1. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Two Classes of Ceramide Synthases Play Different Roles in Plant Immunity and Cell Death [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione transferase plays a major role in this compound resistance of ryegrass (Lolium spp.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramides modulate programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Sphingolipids and Plant Defense/Disease: The “Death” Connection and Beyond [frontiersin.org]

- 9. Immunolocalization of Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. Sphingolipids are involved in insect egg-induced cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Two Classes of Ceramide Synthases Play Different Roles in Plant Immunity and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. noaa.gov [noaa.gov]

Initial Toxicity Screening of Flufenacet on Non-Target Organisms: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the ecotoxicological profile of the herbicide Flufenacet. This document summarizes key toxicity data, details experimental methodologies for core studies, and visualizes relevant biological pathways and workflows.

This compound is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division and germination.[1][2] Understanding the potential impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a technical overview of the initial toxicity screening of this compound across a range of non-target species.

Ecotoxicological Profile: A Quantitative Overview

The following tables summarize the key toxicity endpoints for this compound across various non-target organisms, providing a basis for comparative analysis.

Table 1: Avian Toxicity of this compound

| Species | Endpoint | Value (mg a.i./kg bw) | Classification | Reference |

| Canary (Serinus canaria) | Acute Oral LD50 | 461 | Moderately to Highly Toxic | [3] |

bw: body weight

Table 2: Mammalian Toxicity of this compound

| Species | Endpoint | Value | Classification | Reference |

| Rat | Acute Oral LD50 | - | Moderately Toxic | [4] |

| Rat | Acute Dermal LD50 | - | Low Toxicity | [4] |

| Rat | Acute Inhalation | - | Low Toxicity | [4] |

| Rat | Long-term/Reproductive NOAEL | 37.4 mg/kg bw/day | - | [5] |

NOAEL: No Observed Adverse Effect Level

Table 3: Aquatic Organism Toxicity of this compound

| Species | Endpoint | Value (mg/L) | Classification | Reference |

| Zebrafish (Danio rerio) - Embryo | 96-hr LC50 | 9.79 ± 1.22 | Moderately Toxic | [6][7] |

| Zebrafish (Danio rerio) - Larvae | 96-hr LC50 | 3.89 ± 0.98 | Moderately Toxic | [6][7] |

| Zebrafish (Danio rerio) - Adult | 96-hr LC50 | 4.36 ± 0.56 | Moderately Toxic | [6][7] |

| Aquatic Invertebrates | - | - | Moderately Toxic | [3] |

| Aquatic Plants | - | - | Risk of concern identified | [3] |

LC50: Median Lethal Concentration

Table 4: Non-Target Terrestrial Invertebrate Toxicity of this compound

| Species | Endpoint | Value (µ g/bee ) | Classification | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 | > 100 | Practically Non-toxic | [8] |

LD50: Median Lethal Dose

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological studies cited in this guide. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Office of Chemical Safety and Pollution Prevention (OCSPP).

Avian Acute Oral Toxicity Test (based on OCSPP 850.2100)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to birds.[9]

-

Test Organisms: Birds, such as the canary (Serinus canaria), are acclimatized to laboratory conditions.[5]

-

Dose Preparation: The test substance, this compound technical, is prepared at various concentrations.[5]

-

Administration: A single oral dose is administered to individual birds via gavage.[10] Control birds receive the vehicle only.

-

Observation: Birds are observed for mortality, clinical signs of toxicity, body weight changes, and feed consumption for a period of at least 14 days.[5][10]

-

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods.[9]

Aquatic Toxicity Test - Fish Early Life-Stage (based on OECD 210)

This long-term test evaluates the effects of a chemical on the early life stages of fish, from fertilization to early juvenile development.

-

Test Organisms: Embryos and larvae of a suitable fish species, such as the sheepshead minnow (Cyprinodon variegatus), are used.[5]

-

Exposure System: A flow-through system is typically used to maintain constant concentrations of the test substance.[5]

-

Test Concentrations: A range of this compound concentrations and a control are tested.

-

Duration: The test duration covers the embryonic, larval, and early juvenile stages.

-

Endpoints Measured: Endpoints include hatching success, larval survival, growth (length and weight), and observation of any developmental abnormalities.

-

Data Analysis: The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined by comparing the responses in the treatment groups to the control group.

Honeybee Acute Contact Toxicity Test (based on OECD 214)

This test is performed to assess the acute contact toxicity of a substance to adult honeybees.[11]

-

Test Organisms: Young adult worker honeybees (Apis mellifera) are used.

-

Dose Application: A range of doses of the test substance, dissolved in a suitable solvent, are applied directly to the dorsal thorax of the bees. Control bees are treated with the solvent only.

-

Observation: The bees are kept in cages with a food supply and observed for mortality at specified intervals (e.g., 24, 48, and 72 hours).[12]

-

Data Analysis: The LD50 value, the dose per bee that is lethal to 50% of the treated bees, is calculated for each observation time.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Caption: Mode of action of this compound in target plants.

Caption: General workflow for ecotoxicity testing and risk assessment.

Conclusion

The initial toxicity screening of this compound reveals a varied toxicological profile across different non-target organisms. It is classified as moderately to highly toxic to birds on an acute oral basis and moderately toxic to aquatic organisms.[3] For mammals, it exhibits moderate acute oral toxicity but low dermal and inhalation toxicity.[4] In contrast, this compound is considered practically non-toxic to honeybees on an acute contact basis.[8] Risk assessments have identified potential concerns for aquatic and terrestrial plants.[3] Further research into chronic exposure and the effects on other non-target species, such as soil organisms, would contribute to a more complete understanding of the environmental impact of this compound.[13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and isoxaflutole, Herbicide, this compound and isoxaflutole suppliers [agchemaccess.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bayer.com [bayer.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxic effects of this compound on zebrafish at various developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Ref: FOE 5043) [sitem.herts.ac.uk]

- 9. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hse.gov.uk [hse.gov.uk]

- 12. jofamericanscience.org [jofamericanscience.org]

- 13. mdpi.com [mdpi.com]

- 14. beyondpesticides.org [beyondpesticides.org]

The Environmental Fate and Degradation of Flufenacet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective, pre-emergence oxyacetamide herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1][2] Its efficacy is attributed to the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in target plants.[1][3] Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides an in-depth overview of the environmental behavior of this compound, including its degradation in soil and water, photolytic stability, and metabolic pathways in plants.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃F₄N₃O₂S | [4] |

| Molar Mass | 363.33 g/mol | [4] |

| Physical State | White to tan solid | [4] |

| Melting Point | 76-79 °C | [4] |

| Water Solubility | 56 mg/L (at 20-25°C, pH 4-7) | [5] |

| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg (20°C) | [4] |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 113 - 4602 mL/g | [4] |

Environmental Degradation Pathways

Degradation in Soil

The following diagram illustrates the primary degradation pathway of this compound in soil.

Caption: Aerobic and anaerobic degradation pathway of this compound in soil.

Degradation in Aquatic Systems

Hydrolysis: this compound is stable to hydrolysis under environmentally relevant pH conditions (pH 5-9).[5]

The following diagram depicts the degradation of this compound in aquatic systems.

Caption: Degradation and fate of this compound in aquatic environments.

Plant Metabolism

In plants such as maize, soybeans, and cotton, this compound is rapidly and extensively metabolized.[1] The parent compound is often not detectable, even at early sampling dates.[1] The primary metabolic pathway involves detoxification by glutathione (B108866) transferases (GSTs).[1][9] This process involves the conjugation of this compound with glutathione, which is a key step in its detoxification in both tolerant crops and resistant weeds.[1][9]

The following diagram illustrates a simplified workflow for a plant metabolism study.

Caption: General experimental workflow for a plant metabolism study.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Degradation Half-lives (DT50) of this compound

| Compartment | Condition | DT50 (days) | Reference |

| Soil | Aerobic | 10 - 63.6 | [4][6] |

| Soil | Anaerobic (flooded) | 240 | [4] |

| Water-Sediment System | Aerobic | 18 - 77 | [6] |

| Water | Anaerobic | 492 | [6] |

| Water | Photolysis | > 30 | [4] |

| Soil Surface | Photolysis | > 30 | [4] |

Table 2: Soil Sorption and Mobility

| Parameter | Value | Interpretation | Reference |

| Koc | 113 - 4602 mL/g | Slight to high mobility | [4] |

Experimental Protocols

Detailed experimental protocols for environmental fate studies are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Test System: At least three different soil types are chosen to represent a range of organic carbon content, pH, and texture. The soil is passed through a 2 mm sieve.

-

Test Substance: ¹⁴C-labeled this compound is used to trace the parent compound and its metabolites.

-

Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling: Samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures).

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

-

Volatiles and Bound Residues: Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified. Non-extractable (bound) residues in the soil are determined by combustion analysis at the end of the study.

-

Data Analysis: The degradation kinetics of this compound and the formation and decline of major metabolites are calculated to determine DT50 values.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance: this compound is dissolved in the buffer solutions at a low concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for up to 30 days.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of this compound in the samples is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For this compound, hydrolysis is not a significant degradation pathway.[5]

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

-

Test System: Sterile, buffered aqueous solutions (e.g., pH 7) are used.

-

Test Substance: ¹⁴C-labeled this compound is dissolved in the test solution.

-

Irradiation: The test solutions in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are incubated under the same conditions but shielded from light.

-

Incubation: The experiment is conducted at a constant temperature (e.g., 25 ± 2 °C).

-

Sampling: Samples are taken from both irradiated and dark control vessels at various time intervals.

-

Analysis: The concentration of this compound and any photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.

Conclusion

This compound is a moderately persistent herbicide in the environment, with its primary route of dissipation being microbial degradation in soil and water. It is stable to abiotic processes such as hydrolysis and photolysis. In soil and aquatic systems, it degrades into several metabolites, with FOE thiadone being a major and more persistent metabolite in water. In plants, this compound is rapidly metabolized, primarily through conjugation with glutathione. The information presented in this guide provides a comprehensive overview of the environmental fate and degradation of this compound, which is essential for informed risk assessment and management of this widely used herbicide.

References

- 1. [Determination of this compound and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. data.fmc-agro.co.uk [data.fmc-agro.co.uk]

- 4. Determination of this compound and Its Metabolites in Agricultural Products by LC-MS/MS [jstage.jst.go.jp]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. [PDF] [Determination of this compound and Its Metabolites in Agricultural Products by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Flufenacet and its Primary Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective, pre-emergence herbicide widely employed for the control of annual grasses and some broadleaf weeds in various crops.[1][2] Its efficacy and environmental fate are intrinsically linked to its metabolic breakdown into several primary metabolites. A thorough understanding of the spectroscopic characteristics of this compound and these metabolites is paramount for environmental monitoring, residue analysis, and toxicological assessment. This guide provides a comprehensive overview of the spectroscopic properties of this compound and its key metabolites, detailed experimental protocols for their characterization, and a summary of its metabolic pathway.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in plants and soil involves enzymatic degradation, prominently mediated by glutathione (B108866) S-transferases (GSTs).[3] This process leads to the formation of several key metabolites. The degradation of this compound can also occur through other mechanisms, leading to a range of transformation products.[4]

Figure 1: Simplified metabolic pathway of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its primary metabolites. It is important to note that while some experimental data is available, particularly for this compound itself, much of the detailed spectroscopic information for the metabolites is based on predictive models due to the limited availability of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound and its metabolites are presented below. These predictions were generated using computational chemistry software and provide expected values in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| This compound | -CH(CH₃)₂ | 4.8 - 5.0 | septet |

| -CH(CH₃)₂ | 1.2 - 1.4 | doublet | |

| -CH₂-O- | 4.9 - 5.1 | singlet | |

| Aromatic-H | 7.0 - 7.3 | multiplet | |

| This compound Oxalate | -CH(CH₃)₂ | 4.7 - 4.9 | septet |

| -CH(CH₃)₂ | 1.3 - 1.5 | doublet | |

| Aromatic-H | 7.1 - 7.4 | multiplet | |

| This compound Sulfonic Acid | -CH(CH₃)₂ | 4.6 - 4.8 | septet |

| -CH(CH₃)₂ | 1.2 - 1.4 | doublet | |

| -CH₂-S- | 3.5 - 3.7 | singlet | |

| Aromatic-H | 7.0 - 7.3 | multiplet | |

| This compound Alcohol | -CH(CH₃)₂ | 4.5 - 4.7 | septet |

| -CH(CH₃)₂ | 1.1 - 1.3 | doublet | |

| -CH₂-OH | 3.6 - 3.8 | triplet | |

| Aromatic-H | 7.0 - 7.2 | multiplet | |

| -OH | 2.0 - 2.5 | broad singlet |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Compound | Carbon | Predicted Chemical Shift (ppm) |

| This compound | -CH(CH₃)₂ | 50 - 55 |

| -CH(CH₃)₂ | 20 - 22 | |

| -CH₂-O- | 65 - 70 | |

| Aromatic-C | 115 - 140 | |

| Aromatic-C-F | 160 - 165 | |

| C=O | 165 - 170 | |

| Thiadiazole-C | 150 - 175 | |

| This compound Oxalate | -CH(CH₃)₂ | 51 - 56 |

| -CH(CH₃)₂ | 21 - 23 | |

| Aromatic-C | 116 - 141 | |

| Aromatic-C-F | 161 - 166 | |

| C=O (amide) | 160 - 165 | |

| C=O (acid) | 168 - 173 | |

| This compound Sulfonic Acid | -CH(CH₃)₂ | 49 - 54 |

| -CH(CH₃)₂ | 19 - 21 | |

| -CH₂-S- | 55 - 60 | |

| Aromatic-C | 114 - 139 | |

| Aromatic-C-F | 159 - 164 | |

| C=O | 168 - 173 | |

| This compound Alcohol | -CH(CH₃)₂ | 48 - 53 |

| -CH(CH₃)₂ | 20 - 22 | |

| -CH₂-OH | 60 - 65 | |

| Aromatic-C | 115 - 140 | |

| Aromatic-C-F | 160 - 165 | |

| C=O | 170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of this compound and its metabolites. The data presented here are based on experimental data for this compound and this compound Oxalate, and predicted fragmentation for other metabolites.[4][5]

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ or [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| This compound | ESI+ | 364.07 | 194.09, 152.05, 124.06 |

| This compound Oxalate | ESI- | 224.07 | 180.08, 152.05, 109.04 |

| This compound Sulfonic Acid | ESI- | 274.06 | 194.09, 152.05, 80.96 (SO₃⁻) |

| This compound Alcohol | ESI+ | 228.11 | 197.10, 152.05, 124.06 |

| This compound Thioglycolate Sulfoxide | ESI+ | 318.06 | 254.08, 194.09, 152.05 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound and its metabolites.

Table 4: Predicted Infrared (IR) Spectral Data

| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) |

| This compound | C=O (amide) | 1660 - 1690 |

| C-F | 1200 - 1250 | |

| C-O-C | 1050 - 1150 | |

| C-N | 1180 - 1230 | |

| Aromatic C=C | 1450 - 1600 | |

| This compound Oxalate | C=O (amide) | 1650 - 1680 |

| C=O (carboxylic acid) | 1700 - 1730 | |

| O-H (carboxylic acid) | 2500 - 3300 (broad) | |

| C-F | 1200 - 1250 | |

| This compound Sulfonic Acid | S=O | 1030 - 1070, 1150 - 1210 |

| C=O (amide) | 1650 - 1680 | |

| C-F | 1200 - 1250 | |

| This compound Alcohol | O-H | 3200 - 3600 (broad) |

| C=O (amide) | 1640 - 1670 | |

| C-F | 1200 - 1250 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound and its metabolites.

Sample Preparation for Spectroscopic Analysis

-

Isolation and Purification: Metabolites are typically isolated from environmental or biological matrices using solid-phase extraction (SPE) with C18 cartridges followed by purification using high-performance liquid chromatography (HPLC).[6][7]

-

Solvent Selection: For NMR analysis, deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the purified sample.[8] For MS and IR analysis, volatile organic solvents like methanol (B129727) or acetonitrile (B52724) are suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Figure 2: General workflow for NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments should be utilized for complete structural assignment.

Mass Spectrometry (MS) Protocol

Figure 3: General workflow for MS analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.

-

ESI-MS Parameters:

-

Ionization Mode: Positive and negative modes should be tested to determine the optimal ionization for each compound.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

-

MS/MS Parameters:

-

Collision Energy: Ramped from 10-40 eV to obtain a range of fragment ions.

-

Collision Gas: Argon.

-

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for ease of use with solid or liquid samples.[9][10]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal.

-

For solid samples, apply pressure using the ATR press to ensure good contact between the sample and the crystal.[9]

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound and its primary metabolites. The tabulated data, while incorporating predicted values, serves as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and toxicology. The detailed experimental protocols offer a starting point for the robust spectroscopic characterization of these compounds. Further research to obtain experimental spectroscopic data for all primary metabolites is encouraged to refine and validate the information presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mzCloud – this compound OXA [mzcloud.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. [Determination of this compound and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]